5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione
Description
Properties
IUPAC Name |
5-[2-fluoroethyl(2-hydroxyethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O3/c1-6-7(8(15)12-9(16)11-6)13(3-2-10)4-5-14/h14H,2-5H2,1H3,(H2,11,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXHBWIDSBFCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N(CCO)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291185 | |
| Record name | 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32601-00-6 | |
| Record name | NSC73755 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrimidine Ring Synthesis
The pyrimidine-2,4(1H,3H)-dione core, specifically 6-methylpyrimidine-2,4-dione (thymine), is typically synthesized via condensation reactions involving malonamide derivatives and ethyl acetate or related precursors. A known method includes:
Attachment of 2-Fluoroethyl and 2-Hydroxyethyl Groups to the Amino Nitrogen
The key step involves the selective alkylation of the amino group with fluoroethyl and hydroxyethyl moieties. Methods include:
- Stepwise alkylation of the 5-amino group with 2-fluoroethyl halides (such as 2-fluoroethyl bromide) and 2-hydroxyethyl halides under basic or neutral conditions to avoid side reactions.
- Use of protecting groups on the hydroxyethyl moiety during alkylation to prevent undesired side reactions, followed by deprotection.
Detailed Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the key steps based on literature data and patent disclosures:
Representative Synthetic Route (Stepwise)
- Core Synthesis: Prepare 6-methylpyrimidine-2,4-dione by condensation of malonamide with ethyl acetate under reflux.
- 5-Position Halogenation: Treat the core with phosphorus oxybromide in acetonitrile at low temperature, then heat to 80 °C for bromination at 5-position.
- Amination: React the 5-bromo intermediate with a mixture of 2-fluoroethylamine and 2-hydroxyethylamine or their protected derivatives under inert atmosphere (argon or nitrogen) at mild temperature (25-50 °C).
- Purification: Isolate the product by solvent extraction followed by recrystallization or chromatographic purification to achieve high purity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interfere with DNA/RNA: Interact with nucleic acids, affecting replication and transcription processes.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine-2,4-dione Derivatives
Key Observations :
- The target compound’s fluoroethyl/hydroxyethyl group distinguishes it from analogs with aromatic (e.g., fluorophenyl), trifluoromethyl benzyl, or purely alkylamino (e.g., diethylaminomethyl) substitutions.
- Fluoroethyl may confer metabolic stability, as fluorine atoms often reduce oxidative degradation.
Key Observations :
- The target compound’s synthesis would likely involve N-alkylation , similar to methods used for 1,3-bis(2-hydroxypropyl) derivatives. However, introducing both fluoroethyl and hydroxyethyl groups may require selective protection to avoid cross-reactivity.
- Microwave-assisted synthesis (e.g., 49% yield for bis-hydroxypropyl derivatives) offers efficiency gains over traditional heating.
Key Observations :
- Anti-inflammatory activity in diethylaminomethyl derivatives suggests that position 5 substitutions with nitrogenous groups may enhance this effect. The target compound’s hydroxyethyl group could synergize with anti-inflammatory pathways (e.g., reducing oxidative stress).
- Antioxidant activity in aminothiazolyl derivatives highlights the role of electron-donating groups (e.g., hydroxyl, amino) in radical scavenging.
- Fluorinated analogs (e.g., trifluoromethyl benzyl derivatives) are often explored for CNS or hormonal targets due to enhanced blood-brain barrier penetration.
Biological Activity
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₄FN₃O₃
- Molecular Weight : Approximately 201.19 g/mol
- Functional Groups : Contains both fluoroethyl and hydroxyethyl groups attached to an amino moiety, enhancing its interaction with biological targets .
Synthesis
The synthesis of this compound can be achieved through various methods that emphasize the importance of reaction conditions to optimize yields and purity. Common methods include:
- N-Alkylation Reactions : Involving the reaction of 6-methylpyrimidine derivatives with appropriate alkylating agents.
- Condensation Reactions : Utilizing condensation of amino compounds with carbonyl precursors to form the pyrimidine structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates bacteriostatic activity against E. coli, suggesting its potential use as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast and colon cancer cell lines in vitro .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Hydroxyethyl group only | Antimicrobial | Lacks fluorination |
| 5-(Fluoromethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Fluoromethyl instead of fluoroethyl | Antiviral | Different substitution pattern |
| 5-(Ethylamino)-6-methylpyrimidine-2,4(1H,3H)-dione | Ethylamino group | Anticancer | Lacks hydroxy group |
The dual functionality provided by both the fluoro and hydroxy groups in this compound may enhance its biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:
- Mechanistic Studies : Research indicates that the compound may interact with specific enzymes or receptors involved in cellular proliferation and bacterial growth inhibition.
- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in treating infections or tumors, showing promising results that warrant further investigation.
- Toxicological Assessments : Preliminary toxicological evaluations suggest that while exhibiting biological activity, the compound maintains a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
